Trichilinin

Description

Overview of Limonoids: Structural Classes and Distribution

Limonoids are a diverse group of oxygenated triterpenoids that originate from a protolimonoid precursor, typically a 30-carbon triterpene skeleton, from which four carbons are lost, leading to the formation of a 26-carbon framework with an attached furan (B31954) ring. wikipedia.orgjst.go.jpbiosynth.comnih.govchemrxiv.orgrsc.org This characteristic structure, often described as a 4,4,8-trimethyl-17-furanylsteroidal skeleton, forms the basis for their classification. Limonoids are generally categorized into structural classes such as ring-intact, ring-seco, degraded, and highly oxidatively modified compounds, reflecting variations in their skeletal arrangements and oxygenation patterns. rsc.org

These compounds are predominantly found in plants of the Rutaceae (citrus) and Meliaceae (mahogany) families, with lesser occurrences in Cneoraceae and Simaroubaceae. wikipedia.orgjst.go.jpnih.govchemrxiv.orgnih.gov Their presence contributes to the characteristic bitterness of citrus fruits and is associated with a wide array of biological activities, including insecticidal, antifeedant, anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govbenthamdirect.comnih.govjapsonline.com

| Plant Family | Primary Association with Limonoids | Key Examples of Limonoids |

| Meliaceae | Abundant source, complex structures | Azadirachtin, Salannin, Trichilinin |

| Rutaceae | Bitter principles in citrus fruits | Limonin (B1675406), Nomilin (B1679832), Nomilinic acid |

| Cucurbitaceae | Present, though less common | Various species |

| Cneoraceae | Less frequent occurrence | Various species |

| Simaroubaceae | Less frequent occurrence | Harrisonia sp. |

The Meliaceae Family: A Rich Source of Biologically Active Limonoids

The Meliaceae family, commonly known as the mahogany family, is a pantropical group comprising approximately 50 to 85 genera and over 1400 species. chemrxiv.orgbenthamdirect.comnih.govjapsonline.comnih.govenpress-publisher.comscirp.orgmdpi.comgeneris-publishing.commdpi.comrsc.orgtandfonline.com This family is recognized as a prolific reservoir of diverse secondary metabolites, with limonoids being among its most characteristic and abundant constituents. jst.go.jpbenthamdirect.comrsc.org The Meliaceae plants are a significant source for the discovery of novel limonoid structures, often exhibiting complex skeletal arrangements and high degrees of oxidation. jst.go.jprsc.org

Beyond limonoids, the Meliaceae family yields a broad spectrum of bioactive compounds, including sesquiterpenoids, diterpenoids, triterpenoids, steroids, flavonoids, lignans, coumarins, and phenolic acids. japsonline.comnih.govenpress-publisher.comscirp.orgmdpi.commdpi.comtandfonline.commdpi.comnanobioletters.com The limonoids isolated from Meliaceae species are associated with a wide range of pharmacological activities, such as cytotoxic, antioxidant, anti-inflammatory, antimicrobial, antimalarial, and insecticidal effects. benthamdirect.comnih.govjapsonline.com

The Genus Trichilia and its Phytochemical Significance

The genus Trichilia is one of the most extensive genera within the Meliaceae family, with an estimated 70 to 85 species distributed across tropical America, Africa, and Asia. japsonline.comenpress-publisher.comscirp.orggeneris-publishing.comtandfonline.comnih.govmdpi.com This genus holds significant phytochemical importance, particularly for its rich contribution to the diversity of limonoids found in the Meliaceae. scirp.org Phytochemical investigations of various Trichilia species have led to the isolation and identification of hundreds of compounds, with limonoids frequently identified as major constituents. enpress-publisher.comscirp.orggeneris-publishing.com

The prevalence of limonoids in Trichilia species underscores their role as key chemosystematic markers for the Meliaceae family. scirp.org Numerous Trichilia species, including T. roka, T. sinensis, T. americana, T. havanensis, T. elegans, T. catigua, T. adolfi, T. rubescens, and T. emetica, have been studied for their limonoid content and associated biological activities. japsonline.comenpress-publisher.comscirp.orgtandfonline.comnanobioletters.comnih.govmdpi.comfrontiersin.orgresearchgate.netukscip.com

Introduction to this compound: Discovery and Early Characterization as a Hexacyclic Limonoid

This compound is a specific limonoid that was first isolated and characterized from the root bark of Trichilia roka. researchgate.netukscip.comclockss.orgmdpi.com Its discovery and structural elucidation were reported in the scientific literature, identifying it as a novel hexacyclic limonoid. researchgate.netclockss.org The structural determination was achieved through advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) studies. researchgate.net Early research suggests that this compound may play a role as a biogenetic precursor to salannin, another well-known limonoid. researchgate.net

Compound Name Table

this compound

Limonin

Nomilin

Nomilinic acid

Azadirachtin

Salannin

Erythrocarpines

Nimbolide

Nimonol

Ohchnolide B

Limonol

Amoorinin

this compound B

this compound C

this compound D

this compound E

Meliavolkin

Neoazedarachin D

Toosendanal

Iso-toosendanin

Toosendanin

3-deacetyl-4′-demethyl-28-oxosalannin

23-hydroxyohchininolide

Lepidotrichilins A and B

Heudelottin

Havanensin

Trichavensin

Hirtin

Trichisintons

Trichinenlides

Trichilianone A

Trichilianone B

Trichilianone C

Trichilianone D

Trichilone A

Trichilone B

Trichilone C

Trichilone D

Trichilone E

Rubescins K–M

Rubescin N

Rubescins O–R

Rubescin E

Rubescin F

Cedrelone

Azadiraindin A

Meliatraolenone

Vilasinin

Hirtin

Anthothecol

Azadirachtin A

Epilimonin

Properties

Molecular Formula |

C30H40O8 |

|---|---|

Molecular Weight |

528.6 g/mol |

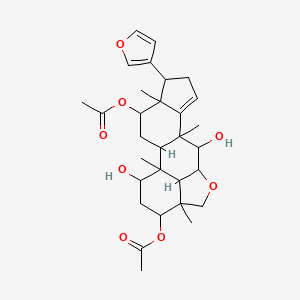

IUPAC Name |

[16-acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate |

InChI |

InChI=1S/C30H40O8/c1-15(31)37-22-12-21(33)30(6)20-11-23(38-16(2)32)28(4)18(17-9-10-35-13-17)7-8-19(28)29(20,5)26(34)24-25(30)27(22,3)14-36-24/h8-10,13,18,20-26,33-34H,7,11-12,14H2,1-6H3 |

InChI Key |

KENJIKRHUJUWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)O)C |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies for Trichilinin and Its Analogues

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Two-Dimensional NMR (COSY, NOESY, HETCOR, COLOC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable tools for establishing the connectivity and spatial relationships between atoms within a molecule, thereby enabling the complete structural assignment of complex natural products like Trichilinin. These methods provide correlations that are not discernible from one-dimensional (1D) NMR spectra alone, especially when signals overlap huji.ac.ilslideshare.netresearchgate.netrutgers.eduyoutube.com.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings through bonds, typically over two or three bonds (²JHH, ³JHH). It is crucial for identifying spin systems and tracing the proton framework of the molecule huji.ac.ilslideshare.netyoutube.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close spatial proximity (typically < 5 Å). NOESY/ROESY data is vital for determining relative stereochemistry and confirming conformational aspects of the molecule huji.ac.ilresearchgate.netresearchgate.net.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded protons and carbons (¹JCH). HSQC/HMQC allows for the assignment of carbon signals based on their directly attached protons, providing a direct link between ¹H and ¹³C spectra huji.ac.ilrutgers.eduyoutube.com.

COLOC (Correlation Spectroscopy) / HMBC (Heteronuclear Multiple Bond Correlation): These are long-range heteronuclear correlation experiments that establish correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). HMBC is particularly powerful for piecing together the carbon skeleton by identifying quaternary carbons and confirming the placement of functional groups and substituents huji.ac.ilyoutube.com.

While specific detailed NMR assignments for this compound using all these techniques were not fully detailed in the provided snippets, these methods are standard for confirming the structure of sesquiterpene lactones and their analogues, enabling the assignment of all proton and carbon signals and the elucidation of the carbon skeleton and functional group placements researchgate.netresearchgate.netmdpi.commdpi.comnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

Electron Ionization (EI) is a widely used ionization technique, particularly for volatile and thermally stable compounds. It often leads to extensive fragmentation, providing characteristic fragment ions that can be used for structural deduction. For this compound (I), EI-MS data has been reported, indicating a molecular ion and several fragment ions.

Table 1: EI-MS Data for this compound (I)

| m/z | Description (Hypothesized) |

|---|---|

| 528 | Molecular Ion ([M]⁺) |

| 468 | Fragment Ion |

| 453 | Fragment Ion |

Note: The exact fragmentation pathways would require detailed analysis of the spectrum and comparison with known fragmentation patterns of sesquiterpene lactones. The NIST Mass Spectrometry Data Center offers resources for EI-MS analysis and compound identification nist.govnih.gov.

Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile and more polar compounds. It typically generates protonated ([M+H]⁺), deprotonated ([M-H]⁻), or adduct ions (e.g., [M+Na]⁺), providing accurate molecular weight information. Tandem MS (MS/MS) can be employed with ESI to induce fragmentation for structural analysis mdpi.commdpi.comnih.gov. While specific ESI-MS data for this compound was not detailed in the provided snippets, it is a common method for molecular weight determination in natural product chemistry.

High-Resolution Mass Spectrometry (HRMS), including techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), provides precise mass measurements. These accurate masses allow for the determination of the elemental composition of the molecular ion and fragment ions, which is crucial for confirming the molecular formula of compounds like this compound mdpi.com. Although specific HRFABMS data for this compound was not found in the provided search results, HRMS is a standard technique for confirming elemental composition.

Ancillary Spectroscopic Methods (e.g., UV, IR)

UV-Vis and IR spectroscopy provide complementary information about the functional groups and electronic systems within a molecule.

UV-Vis Spectroscopy: This technique is sensitive to chromophores, such as conjugated double bonds and carbonyl groups. For sesquiterpene lactones, UV spectra can indicate the presence of α,β-unsaturated carbonyl systems or other conjugated π-electron systems d-nb.infoscribd.commsu.edu. For this compound (I), a UV absorption maximum was reported at 210 nm, suggesting the presence of a chromophore, likely related to unsaturated carbonyl or olefinic systems within the molecule clockss.org.

IR Spectroscopy: Infrared spectroscopy identifies functional groups based on their characteristic vibrational frequencies. Key functional groups in sesquiterpene lactones, such as carbonyls (lactone, ester, ketone), hydroxyl groups, and carbon-carbon double bonds, exhibit distinct absorption bands d-nb.infoscribd.commsu.eduutdallas.edu. The IR spectrum of this compound (I) showed a broad absorption in the region of 3300–3600 cm⁻¹, typically indicative of O-H stretching (hydroxyl groups) or N-H stretching, though the latter is less common in typical sesquiterpene lactones.

Table 2: UV-Vis and IR Data for this compound (I)

| Method | Wavelength/Wavenumber (nm/cm⁻¹) | Assignment/Description |

|---|---|---|

| UV-Vis | 210 | Absorption maximum |

Determination of Absolute Configuration and Stereochemical Features

The determination of the absolute configuration and stereochemical features of natural products is critical, as stereochemistry often dictates biological activity. Several methods are employed for this purpose:

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis provides definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration, often through the anomalous dispersion effect if heavy atoms are present scribd.comnih.govmdpi.com.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining absolute configuration in solution. These methods involve comparing experimental spectra with theoretically calculated spectra, often using quantum chemical methods like Density Functional Theory (DFT) mdpi.comnih.govspark904.nlspectroscopyasia.com. Optical Rotatory Dispersion (ORD) is another related technique.

NMR Spectroscopy: While 1D NMR provides basic structural information, 2D NMR techniques like NOESY/ROESY are essential for establishing relative stereochemistry by revealing through-space proximity of protons huji.ac.ilresearchgate.netresearchgate.net. In some cases, NMR can be used in conjunction with chiral derivatizing agents (e.g., Mosher's reagent) to determine absolute configuration mdpi.com.

Chemical Correlation: If this compound can be chemically transformed into a compound of known absolute configuration, this provides an indirect method for its stereochemical assignment libretexts.org.

While specific details on how the absolute configuration of this compound was determined were not explicitly provided in the search snippets, the aforementioned spectroscopic and chemical methods are standard approaches for establishing the stereochemistry of complex natural products. The presence of chiral centers in sesquiterpene lactones necessitates such rigorous analysis to fully understand their molecular structure and potential interactions.

List of Compounds Mentioned:

this compound

this compound (I)

this compound B

Saponaceolide B

Lomaiviticins F–H

Quinomycins K and L

Echinomycin

Triostin A

Chemical Synthesis Approaches for Trichilinin and Its Analogues

Strategic Considerations in the Synthesis of Complex Limonoid Structures

The synthesis of phragmalin-type limonoids like trichilinin is hampered by their daunting molecular complexity, including a high degree of oxidation and numerous stereocenters. nih.govacs.org A central strategic challenge is the construction of the unusual octahydro-1H-2,4-methanoindene cage, a hallmark of the phragmalin scaffold. acs.orgnih.gov Synthetic endeavors have provided a platform for the development and evaluation of new chemical methodologies. blogspot.combeilstein-journals.org

Key strategic approaches reported in the literature include:

Convergent Synthesis: This approach involves the independent synthesis of complex fragments of the molecule, which are then joined together in the later stages. This strategy was employed for the construction of the beilstein-journals.orgbeilstein-journals.orgcjnmcpu.comcjnmcpu.com-tetracyclic core of related khayanolide-type limonoids. beilstein-journals.org

Biomimetic Approaches: Some strategies draw inspiration from the proposed biosynthetic pathways. For instance, the phragmalin framework is thought to arise biosynthetically from mexicanolide-type precursors via a photo-initiated Norrish type II reaction. nih.govacs.org However, emulating the precise conformational requirements of such photochemical reactions outside of a biological system has proven difficult, leading chemists to pursue more robust, non-biomimetic pathways. nih.gov

Divergent Synthesis: Recent breakthroughs have demonstrated the divergent total syntheses of two different classes of limonoids (phragmalin and khayanolide types) from a common intermediate. This advanced strategy allows for the modular synthesis of multiple complex natural products and facilitates the exploration of their biosynthetic relationships. acs.org

A significant advancement in this area was the development of a torquoselective interrupted Nazarov cyclization, which serves as a key step in a divergent approach to both phragmalin (moluccensins G and H) and khayanolide (krishnolide F and khayseneganin F) limonoids. acs.org Other crucial transformations include the Diels-Alder reaction to build key hydrindanone derivatives and intramolecular Michael additions to form the caged framework. nih.govacs.org

| Strategic Approach | Key Reactions / Concepts | Application / Example | Reference |

|---|---|---|---|

| Core Framework Synthesis | Diels-Alder Reaction, Intramolecular Alkylation, Michael Addition | Synthesis of the octahydro-1H-2,4-methanoindene core of phragmalins | nih.govacs.org |

| Divergent Total Synthesis | Torquoselective Interrupted Nazarov Cyclization, Liebeskind–Srogl Coupling | Syntheses of moluccensins G & H (phragmalin-type) and krishnolide F (khayanolide-type) | acs.org |

| Convergent Synthesis | Acylative Kinetic Resolution, 1,2-Grignard Addition | Construction of the tetracyclic core of khayanolide-type limonoids | beilstein-journals.org |

| Biomimetic Hypothesis | Photo-initiated Norrish Type II Reaction | Proposed biosynthetic conversion of mexicanolides to phragmalins | acs.org |

Function-Oriented Synthesis (FOS) as an Alternative to Total Synthesis

Given that the total synthesis of many complex limonoids remains an unsolved problem, Function-Oriented Synthesis (FOS) presents a pragmatic and powerful alternative. blogspot.com FOS prioritizes the biological function of a natural product over the exact replication of its intricate structure. benthamscience.com This strategy involves designing and synthesizing simplified, more accessible analogues that retain or even improve upon the desired biological activity of the parent compound. benthamscience.com For molecules like this compound, FOS provides a pathway to obtaining useful quantities of functional compounds for biological investigation, bypassing the difficulties of a full total synthesis. blogspot.com

The core principle of FOS in this context is the identification of the key structural motifs, or pharmacophores, within this compound that are responsible for its biological activity. The synthesis then targets these core bioactive scaffolds rather than the entire natural product. While research specifically detailing the design of scaffolds to emulate this compound is nascent, the successful synthesis of the fundamental octahydro-1H-2,4-methanoindene cage of the phragmalin family is a critical first step. nih.govacs.orgnih.govresearchgate.net

These synthetic cage compounds serve as the foundational scaffolds upon which further functional groups can be installed. The design process involves:

Computational Modeling: Identifying the likely binding modes of this compound with its biological targets to understand the key pharmacophoric elements.

Structural Simplification: Designing simplified analogues that preserve the three-dimensional arrangement of these key elements while removing synthetically challenging stereocenters or functional groups that are not essential for activity.

Scaffold Synthesis: Developing robust and efficient chemical routes to these simplified core structures, such as the methanoindene cage, often starting from readily available materials like the Hajos-Parrish ketone. acs.orgnih.gov

The goal is to create novel, patentable structures that are easier to synthesize and optimize for therapeutic applications, effectively using the natural product as a blueprint for drug discovery.

Semi-Synthetic Derivatization Strategies for Structural Modification

Semi-synthesis, which uses a readily available natural product as a starting material for chemical modifications, is a valuable strategy for generating analogues of complex molecules. While this compound itself is not typically available in large quantities, other related limonoids can be. For example, phragmalin, which is abundant in the commercially cultivated plant Chukrasia tabularis, has been used as a starting point for the semi-synthesis of other rare limonoids like libiguin A and its analogues. researchgate.net This approach allows for the exploration of structure-activity relationships (SAR) by creating a library of related compounds.

The structure of this compound and other phragmalin-type limonoids features multiple hydroxyl groups with varying steric and electronic environments. This allows for selective chemical modifications, such as esterification and acylation, to probe the function of these groups. Selective reactions are crucial for modifying one specific site in a poly-functionalized molecule. researchgate.net

Common methods for selective acylation include:

Enzyme-Catalyzed Reactions: Lipases can exhibit high regioselectivity, acylating specific hydroxyl groups based on the enzyme's active site geometry.

Catalyst-Controlled Reactions: Using specific catalysts, such as TiCl₄ or distannoxanes, can achieve selective esterification of primary over secondary alcohols, or aliphatic alcohols in the presence of phenols. researchgate.net

Protecting Group Strategies: Temporarily blocking more reactive hydroxyl groups with protecting groups allows for the modification of less reactive sites, followed by deprotection.

These reactions can be used to introduce a variety of acyl groups, altering the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which can in turn modulate its biological activity.

Beyond simple acylation, more complex transformations can be employed on natural limonoid scaffolds to generate novel analogues with significantly altered structures. The isolation of numerous naturally occurring phragmalin-type limonoids, such as trichisintons and chuktabamalins, reveals a wide array of skeletal variations, including different orthoesters and rearranged carbon frameworks. researchgate.netmdpi.com These natural analogues provide a roadmap for synthetic transformations.

Examples of such transformations in related systems include:

Rearrangements: Acid- or base-catalyzed rearrangements can alter the core carbocyclic structure.

Oxidations and Reductions: Modifying the oxidation state of various carbons can introduce new functional groups like ketones, aldehydes, or additional hydroxyls.

Cyclizations: Intramolecular reactions can be used to form new rings, further increasing structural complexity and rigidity.

The semi-synthesis of libiguin A from phragmalin demonstrates how a more abundant limonoid can be converted into a rarer, more potent analogue through a series of controlled chemical steps. researchgate.net This strategy is highly applicable for creating novel derivatives based on the this compound scaffold, should a suitable precursor become available.

Regioselective and Stereoselective Methodologies in Limonoid Synthesis

Achieving control over regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is paramount in the synthesis of complex, three-dimensional molecules like limonoids. wikipedia.orgkhanacademy.org The synthetic routes toward the phragmalin core are showcases of modern stereocontrolled reactions.

| Methodology | Description | Application in Limonoid Synthesis | Reference |

|---|---|---|---|

| Diels-Alder Reaction | A [4+2] cycloaddition that forms a six-membered ring with high stereochemical control. | Used to construct key hydrindanone intermediates with precise stereochemistry, setting the stage for subsequent cyclizations. | nih.gov |

| Intramolecular Michael Addition | A conjugate addition of an enolate onto an α,β-unsaturated carbonyl system within the same molecule, forming a new ring. | Successfully employed to form the strained methanoindene cage of the phragmalin core as a single diastereomer. | nih.gov |

| Torquoselective Nazarov Cyclization | An electrocyclization of a divinyl ketone that can be influenced by steric and electronic factors to favor a specific rotational direction (torquoselectivity), controlling the stereochemistry of the product. | A key step in the divergent total synthesis of phragmalin and khayanolide limonoids, establishing crucial stereocenters in the polycyclic core. | acs.org |

| Aldol Reaction | A reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl, capable of creating two new stereocenters. | Used as a key step for the formation of the methanoindene cage starting from the Hajos-Parrish ketone. | acs.org |

These methodologies are essential for navigating the intricate synthetic landscape of limonoids. The ability to selectively form specific bonds and control the 3D architecture of the molecule is what makes the synthesis of these complex natural product cores possible, paving the way for the eventual total synthesis of this compound and the development of novel, functional analogues.

Structure Activity Relationship Sar Studies of Trichilinin and Its Derivatives

Effects of Specific Functional Group Modifications on Pharmacological Efficacy

Detailed investigations into the effects of modifying specific functional groups of trichilinin on its pharmacological efficacy are not available in the current body of scientific literature. The following subsections highlight key functional groups within the this compound structure whose roles in biological activity would be critical to investigate in future SAR studies.

Analysis of the 6α,28-Ether Bridge Role in Activity

The 6α,28-ether bridge is a significant structural feature that contributes to the rigidity and conformational stability of the this compound molecule. Its role in biological activity is yet to be determined. SAR studies involving the cleavage of this ether bridge or the synthesis of analogs lacking it would be necessary to ascertain its importance. Such modifications would significantly alter the molecule's conformation, which could, in turn, affect its binding affinity to a biological target.

Significance of Oxygenation Patterns (e.g., C-12 Oxygen Function)

This compound possesses a specific oxygenation pattern, including a notable oxygen function at the C-12 position. The influence of this and other oxygen-containing functional groups on the molecule's activity is unknown. The polarity and hydrogen-bonding potential conferred by these groups are often crucial for target recognition and binding. Future research could involve the synthesis of deoxygenated analogs or the introduction of oxygen functions at different positions to probe their significance.

Influence of Acyloxy and Other Ester Groups on Activity

Information regarding the presence and influence of acyloxy or other ester groups on the biological activity of this compound is not available. In many natural products, ester functionalities can play a role in solubility, cell permeability, and interaction with target enzymes or receptors. Investigating the hydrolysis of any such esters or the introduction of different ester groups would be a valuable avenue for future SAR studies.

Investigation of Stereochemical Impact on Biological Potency

As a complex natural product, this compound possesses multiple stereocenters, and its specific stereochemistry is likely critical for its biological activity. However, no studies have been published that investigate the impact of altering the stereochemistry at any of these centers on the biological potency of this compound. The synthesis and biological evaluation of stereoisomers or epimers of this compound would be required to understand the stereochemical requirements for its activity.

Computational and In Silico Approaches in SAR Analysis

A search of the scientific literature did not yield any computational or in silico studies focused on the SAR of this compound. Such studies, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, would be powerful tools to complement experimental studies. They could help to predict the binding modes of this compound with potential biological targets and guide the design of new, more potent derivatives. The absence of such studies further underscores the nascent stage of SAR investigations for this compound.

Preclinical Mechanistic Investigations of Trichilinin S Biological Actions

In Vitro Cell-Based Mechanistic Studies

In vitro studies utilize cell cultures to dissect the precise mechanisms by which Trichilinin interacts with biological systems. These studies are crucial for understanding its potential anticancer and other bioactivities.

Elucidation of Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

Research on limonoids, including compounds structurally related to this compound, suggests significant antiproliferative and apoptosis-inducing effects in various cancer cell lines. For instance, compounds like 1-cinnamoylthis compound have been shown to induce apoptosis in HL-60 human leukemia cells researchgate.net. This induction of apoptosis is a programmed cell death mechanism that cancer cells often evade. The mechanism typically involves the activation of caspase cascades and modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-xL, respectively researchgate.netmdpi.comnih.gov. Studies on related compounds have also indicated cell cycle arrest at various phases (G1, S, G2/M) as a key antiproliferative mechanism, achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs) nih.govbiorxiv.orgsemanticscholar.org. While specific data for this compound's direct impact on these pathways across a broad range of cancer cell lines is still being compiled, the general class of limonoids suggests a strong potential for these mechanisms researchgate.netfrontiersin.org. For example, this compound B and 1-cinnamoylthis compound have been isolated from Melia azedarach, a plant known for its cytotoxic compounds researchgate.net.

Modulation of Key Intracellular Signaling Pathways (e.g., MAPK, JNK, p53, Estrogen Receptor β)

Intracellular signaling pathways are critical for cell survival, proliferation, and death. Investigations into this compound and its analogs have begun to explore their impact on these pathways.

MAPK and JNK Pathways: Some limonoids have been observed to modulate mitogen-activated protein kinase (MAPK) pathways. For example, 1-cinnamoylthis compound (CT) was found to induce apoptosis in HL-60 cells by activating the p38 MAPK pathway, while not significantly affecting JNK or ERK pathways researchgate.net. This activation of p38 MAPK was crucial for CT-mediated apoptosis, as it could be reversed by a p38 inhibitor researchgate.net. Estrogen Receptor Beta (ERβ) activation has also been linked to p38 MAPK activity, suggesting a potential interplay nih.govfrontiersin.org.

p53 Pathway: The p53 tumor suppressor protein plays a vital role in cell cycle arrest and apoptosis. Estrogen Receptor Beta (ERβ) has been shown to interact with p53, influencing its transcriptional activity and thereby affecting gene expression related to cell proliferation and apoptosis mdpi.comnih.gov. While direct evidence for this compound's modulation of p53 is limited, the general role of ERβ in this context is established mdpi.comnih.gov.

Estrogen Receptor β (ERβ): ERβ is recognized for its tumor-suppressive functions, often by antagonizing ERα signaling and promoting apoptosis frontiersin.orgmdpi.commdpi.com. ERβ activation can lead to increased p38 MAPK activity, contributing to apoptosis nih.govmdpi.com. Studies have shown that ERβ can interact with p53, modulating its function and influencing cell fate mdpi.comnih.gov. The specific interaction of this compound with ERβ or its downstream pathways requires further detailed investigation, but the presence of ERβ in various cell types suggests a potential avenue for its action frontiersin.orgmdpi.com.

Selective Cell Line Inhibition Profiles and Target Engagement

The selectivity of a compound for cancer cells over normal cells is a critical factor in its therapeutic potential. While specific selectivity data for this compound is not extensively detailed in the provided search results, studies on related limonoids and other natural compounds indicate varying degrees of selectivity. For instance, compounds from Melia azedarach have shown cytotoxic effects against various cancer cell lines, with some exhibiting differential activity frontiersin.orgacgpubs.org. The concept of a "selectivity index" (SI) is used to quantify this, calculated as the ratio of IC50 values in normal cells versus cancer cells jppres.comresearchgate.netresearchgate.net. A higher SI indicates greater selectivity for cancer cells. Research is ongoing to determine if this compound exhibits such selective inhibition profiles against specific cancer cell types, which would imply specific target engagement within those cells.

Table 1: In Vitro Cytotoxicity of Related Limonoids Against Cancer Cell Lines (Illustrative Data)

| Compound Name | Cancer Cell Line | IC50 (µg/mL) | Reference |

| This compound G | Fusarium oxysporum | 103.8 | acgpubs.org |

| This compound G | P. capsici | < 62.5 | acgpubs.org |

| Meliatoxin B1 | P. capsici | < 62.5 | acgpubs.org |

| 1-cinnamoylthis compound | HL-60 | Data not specified | researchgate.net |

| Trichilin D | kB cells | 0.055 | frontiersin.org |

| Trichilin H | kB cells | 0.11 | frontiersin.org |

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models are essential for understanding how this compound behaves in a complex biological system, including its systemic effects and target organ interactions, as well as its activity against pests.

Mechanistic Basis of Insecticidal and Antifeedant Effects

Limonoids, including those from the Trichilia and Melia genera, are well-known for their insecticidal and antifeedant properties researchgate.netfrontiersin.orgresearchgate.netmdpi.com. These effects are often attributed to the bitter taste of limonoids, which deters insects from feeding, or to more complex mechanisms involving disruption of insect physiology researchgate.netnih.gov.

Antifeedant Mechanism: The antifeedant activity is generally thought to arise from the unpalatability of limonoids to insects, acting as a deterrent researchgate.netnih.gov. Some limonoids can affect feeding reactions and speed, potentially leading to sublethal toxicity or midgut disruption nih.gov. For example, compounds like 1-cinnamoylthis compound have demonstrated antifeedant activity researchgate.net.

Insecticidal Mechanism: The precise molecular mechanisms underlying the insecticidal effects of specific limonoids are still areas of active research. Some studies suggest that certain triterpenes from Meliaceae plants may act as poisons or growth inhibitors mdpi.com. For instance, TSN (likely referring to toosendansin or a related compound) has shown insecticidal effects on Pieris rapae, causing paralysis and pathological changes in the midgut at high doses, and inducing abnormal development at low doses frontiersin.org. Research is ongoing to identify specific molecular targets and pathways disrupted by these compounds in insects.

Ethnobotanical Significance and Traditional Uses of Trichilinin Containing Flora

Historical and Traditional Applications of Trichilia Species and Other Meliaceae in Indigenous Healthcare Systems

Species within the Trichilia genus and the broader Meliaceae family have been integral to indigenous medicinal practices for centuries. Traditional uses span numerous therapeutic categories, reflecting the diverse bioactive compounds present in these plants mdpi.comresearchgate.netenpress-publisher.comrsdjournal.org.

Trichilia Species: Various Trichilia species are documented for their use in treating ailments such as malaria, sexually transmitted infections, gastrointestinal complaints, and skin disorders mdpi.comresearchgate.netenpress-publisher.comrsdjournal.org. For instance, Trichilia rubescens has been used against malaria, and Trichilia catigua is known for its stimulant properties, often referred to as "catuaba" wikipedia.org. Trichilia emetica is widely used in South Africa for abdominal pains, dermatitis, hemorrhoids, jaundice, and chest pain, and is also noted for its emetic, diuretic, and purgative properties researchgate.netprota4u.org. Historically, these plants have been employed to address conditions ranging from infections to inflammatory issues enpress-publisher.com.

Other Meliaceae: The Meliaceae family is ethnobotanically significant globally, with species utilized for medicinal purposes, cosmetics, and even as food sources mdpi.comresearchgate.netwikipedia.org. Many Meliaceae species are recognized for their antimicrobial, antimalarial, antiviral, and antioxidant activities enpress-publisher.comrsdjournal.org. For example, Azadirachta indica (Neem), a prominent member of Meliaceae, has extensive traditional uses in India for a vast array of ailments, including skin disorders, fevers, and digestive issues gcwgandhinagar.comvivekanandcollege.ac.in.

Methodologies for Documenting Ethnobotanical Knowledge

Documenting traditional plant knowledge requires systematic approaches to ensure accuracy, reliability, and cultural sensitivity. Ethnobotanical research employs various methods, combining qualitative and quantitative techniques to capture comprehensive data biologynotesonline.comcabidigitallibrary.orgmendelu.czfiveable.meresearchgate.net.

Quantitative Ethnobotanical Indices

Quantitative ethnobotanical indices are essential tools for analyzing and comparing the cultural importance and usage patterns of plant species within communities. These indices help to identify the most significant plants and their specific uses, providing a basis for hypothesis testing and conservation prioritization ethnobotanyjournal.orgcore.ac.uknih.govzef.dezef.de.

Use Value (UV): This index quantifies the relative importance of a species based on the number of uses reported by informants. A higher UV indicates greater cultural significance ethnobotanyjournal.orgzef.de.

Fidelity Level (FL): FL measures the proportion of informants who cite a particular species for a specific use, relative to all informants who cite that species for any use. It indicates the degree of consensus for a particular use nih.govzef.de.

Informant Consensus Factor (ICF): ICF is calculated to determine the degree of agreement among informants regarding the medicinal uses of a particular plant or ailment category. A high ICF suggests that a species is well-known and consistently used for specific purposes ethnobotanyjournal.orgnih.gov.

Use Citation (UC): This refers to the number of times a plant species is mentioned for a particular use by informants.

Frequency of Citation (FC): Similar to Use Citation, this quantifies how often a species is cited across all informants and uses zef.de.

Relative Frequency of Citation (RFC): RFC measures the frequency of a species' citation relative to the total number of citations for all species, often normalized by the number of informants zef.defrontiersin.org.

Family Importance Value: This index assesses the importance of an entire plant family within a cultural context, based on the aggregated uses and citations of its constituent species nih.gov.

Field Research and Interview-Based Data Collection

Field research forms the cornerstone of ethnobotanical studies, involving direct interaction with local communities to gather firsthand information biologynotesonline.comcabidigitallibrary.orgmendelu.czfiveable.meorgprints.org.

Participant Observation: Researchers immerse themselves in the community to observe and record plant use in its natural context, fostering trust and understanding biologynotesonline.commendelu.cz.

Semi-structured Interviews: These interviews are a primary method for collecting detailed information on plant uses, preparation methods, and cultural significance. They allow for flexibility while ensuring that key data points are covered cabidigitallibrary.orgmendelu.czresearchgate.netnih.govorgprints.org.

Group Discussions: Engaging in group discussions with community elders and traditional healers can yield collective knowledge and insights into shared practices and beliefs mendelu.cznih.govorgprints.org.

Data Management and Voucher Specimens: Meticulous recording of data, including local names, uses, and collection details, is crucial. Collecting and preserving plant voucher specimens for precise identification is also a standard practice mendelu.czorgprints.org.

Traditional Preparation Methods of Plant Extracts (Excluding Dosage)

Traditional preparation methods for Trichilia and other Meliaceae species are diverse, aiming to extract the beneficial compounds from various plant parts. These methods are often adapted based on the plant part used and the desired outcome enpress-publisher.commdpi.com. Common techniques include:

Decoction: Boiling plant materials, typically tougher parts like roots and bark, in water to release active compounds. This method is effective for heat-stable compounds mdpi.comdergipark.org.trgreenskybio.com.

Infusion: Steeping plant materials (often leaves or flowers) in hot or cold water. This method is suitable for more delicate parts and water-soluble compounds mdpi.comdergipark.org.tr.

Maceration: Soaking plant material in a solvent (often water or alcohol) at room temperature for an extended period, allowing compounds to diffuse into the solvent. This method is used for softening plant material and releasing encapsulated compounds mdpi.comdergipark.org.tr.

Tinctures: Preparation using alcohol as a solvent, which can preserve the extracts at room temperature dergipark.org.tr.

Percolation: A process where a solvent slowly passes through the plant material, allowing for continuous extraction greenskybio.com.

Cross-Cultural Comparisons of Traditional Medicinal Practices Involving Trichilinin-Containing Plants

Cross-cultural comparisons reveal similarities and differences in how various communities utilize plants with similar chemical profiles, offering insights into the universality and specificity of traditional knowledge ethnobotanyjournal.orgfrontiersin.orgnih.govnih.govresearchgate.net. While direct comparisons specifically for "this compound" are scarce, studies on the Trichilia genus and Meliaceae family highlight shared patterns:

Shared Therapeutic Categories: Across different cultures, plants from the Meliaceae family are frequently employed for treating gastrointestinal disorders, infections, inflammatory conditions, and skin ailments mdpi.comresearchgate.net. For instance, the use of Trichilia emetica for gastrointestinal complaints in South Africa shares similarities with the broader Meliaceae family's applications in other regions mdpi.comresearchgate.net.

Methodological Similarities: The preparation methods, such as decoctions and infusions, are common across many cultures for extracting medicinal properties from plants, reflecting a shared understanding of effective extraction techniques mdpi.comdergipark.org.trgreenskybio.com.

Variations in Specific Uses: While broad categories of use may overlap, specific applications can vary significantly between communities due to local environmental factors, available species, and cultural beliefs. For example, some Trichilia species are used for stimulant or even hallucinogenic purposes in certain cultures, which might not be prevalent elsewhere wikipedia.org.

Quantitative Data in Comparisons: Cross-cultural studies often employ quantitative indices (like Use Value and Fidelity Level) to compare the importance and consensus of plant uses across different ethnic groups or geographical regions ethnobotanyjournal.orgfrontiersin.orgnih.govnih.gov. This allows for a more objective analysis of knowledge transmission and variation.

Future Directions and Emerging Research Avenues in Trichilinin Studies

Elucidation of Undiscovered or Uncharacterized Biosynthetic Steps

Understanding the complete biosynthetic pathway of Trichilinin is crucial for its sustainable production and for unlocking the potential of its analogues. While limonoids, as a class, are known to originate from tetracyclic triterpenoids frontiersin.org, the specific enzymatic steps and genetic machinery involved in this compound biosynthesis remain largely uncharacterized. Future research should focus on employing advanced techniques to map these pathways.

Genome Mining and Gene Cluster Identification: Modern approaches involve mining the genomes of this compound-producing organisms to identify biosynthetic gene clusters (BGCs) researchgate.netnih.govnih.govresearchgate.net. This can reveal the genes encoding the enzymes responsible for key transformations.

Biochemical and Genetic Analysis: Once candidate genes are identified, biochemical assays and genetic manipulation techniques can elucidate the function of specific enzymes and the sequence of reactions mdpi.comagriculturejournals.czsemanticscholar.org. This includes studying enzyme kinetics, substrate specificity, and the role of cofactors.

Engineered Biosynthesis and Heterologous Expression: Successful elucidation of biosynthetic steps can pave the way for engineered biosynthesis, where genes are expressed in heterologous hosts for efficient production of this compound or its precursors mdpi.comsemanticscholar.org.

Isotopic Labeling and Chemoproteomics: Tracer studies using isotopically labeled precursors can help track the flow of atoms through the biosynthetic pathway rjpn.orgnasa.gov. Chemoproteomics offers another powerful approach to identify enzymes interacting with pathway intermediates researchgate.net.

Development of Novel and Efficient Synthetic Strategies for Complex Analogues

The complex polycyclic structure of this compound presents significant challenges for chemical synthesis. Developing novel, efficient, and scalable synthetic strategies is essential for obtaining sufficient quantities of this compound and its derivatives for comprehensive biological evaluation and for lead optimization nih.govusda.gov.

Total Synthesis of this compound and Analogues: Researchers can explore and refine total synthesis routes, potentially incorporating modern synthetic methodologies such as C-H functionalization, cascade reactions, and asymmetric catalysis to improve efficiency and stereocontrol nih.govusda.govindigenousclimatehub.cavdoc.pubrsc.org.

Accessing Diverse Analogues: Developing synthetic strategies that allow for facile modification of the this compound scaffold is key. This would enable the creation of libraries of analogues with targeted structural variations, facilitating structure-activity relationship (SAR) studies vdoc.pub. For instance, synthesizing analogues based on known active compounds like 1-cinnamoylthis compound mdpi.comnih.gov or exploring variations of the limonoid skeleton frontiersin.org could yield compounds with improved properties.

Inspiration from Related Syntheses: Strategies employed for the synthesis of related limonoids or complex natural products can provide valuable insights and methodological inspiration for this compound synthesis frontiersin.orgnih.gov.

Comprehensive SAR Profiling for Rational Design and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental for understanding how specific structural features of this compound contribute to its biological activity. This knowledge is crucial for the rational design of more potent, selective, and pharmacokinetically favorable analogues.

Targeted Analogue Synthesis: Based on SAR findings, researchers can rationally design and synthesize analogues with modifications at key positions. This could involve altering functional groups, modifying ring structures, or introducing stereochemical variations to optimize interactions with biological targets rsc.orgresearchgate.netnih.gov.

Lead Optimization: Compounds exhibiting promising activity can be subjected to lead optimization processes, where SAR data guides iterative structural modifications to enhance potency, selectivity, metabolic stability, and reduce potential toxicity, moving them closer to therapeutic candidacy.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Trichilinin compounds from plant sources?

- Methodology :

- Extraction : Use sequential solvent extraction (e.g., ethyl acetate, chloroform, n-butanol) to fractionate plant material (e.g., Melia toosendan), followed by column chromatography (silica gel, Sephadex LH-20) for purification .

- Characterization : Employ spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC, TLC) for structural elucidation. For example, this compound D ([α]D = +96°, C37H44O8) was identified via NMR and mass spectral data .

- Validation : Compare spectral data with existing databases or isolated standards to confirm purity (>95%) .

Q. How do researchers ensure reproducibility in pharmacological assays for this compound compounds?

- Guidelines :

- Follow NIH preclinical reporting standards for experimental conditions (e.g., cell lines, animal models, dosage regimens) .

- Use validated protocols for cytotoxicity assays (e.g., MTT, apoptosis markers) and anti-inflammatory tests (e.g., COX-2 inhibition). Include positive controls (e.g., dexamethasone for inflammation) .

- Report statistical methods (e.g., ANOVA, p-value thresholds) and biological replicates (n ≥ 3) to address variability .

Q. What phytochemical databases or tools are recommended for identifying this compound-related compounds?

- Resources :

- Use ChemDraw for structural visualization and PubChem for cross-referencing molecular descriptors (e.g., CID, InChIKey) .

- Leverage specialized databases like Encyclopedia of Traditional Chinese Medicines for phytochemical context .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., cytotoxicity vs. cytoprotection) be resolved?

- Analytical Framework :

- Dose-Dependency : Evaluate activity across concentration gradients (e.g., 0.1–100 μM) to identify biphasic effects .

- Cell-Type Specificity : Test compounds on diverse cell lines (e.g., cancer vs. normal cells) to discern selectivity .

- Mechanistic Studies : Use RNA sequencing or proteomics to map signaling pathways (e.g., NF-κB, MAPK) influenced by this compound .

- Contradiction Analysis : Apply TRIZ principles to model opposing outcomes (e.g., "efficacy-toxicity trade-offs") and optimize therapeutic indices .

- Contradiction Analysis : Apply TRIZ principles to model opposing outcomes (e.g., "efficacy-toxicity trade-offs") and optimize therapeutic indices .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioavailability?

- Synthetic Approaches :

- Scaffold Modification : Introduce hydrophilic groups (e.g., glycosylation, PEGylation) to improve solubility .

- Prodrug Design : Develop ester or amide prodrugs to enhance metabolic stability .

- In Silico Modeling : Use molecular docking (AutoDock, Schrödinger) to predict ADMET properties and guide synthesis .

Q. How can researchers design in vivo studies to validate this compound’s anti-inflammatory mechanisms?

- Experimental Design :

- Animal Models : Use LPS-induced inflammation in rodents or zebrafish for real-time imaging of immune responses .

- Biomarkers : Quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and histopathological analysis of target tissues .

- Dose Optimization : Conduct pharmacokinetic studies (Cmax, AUC) to establish therapeutic windows .

Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

- Frameworks :

- PICO : Define Population (e.g., cancer cells), Intervention (this compound D), Comparison (standard chemotherapeutics), and Outcomes (apoptosis rate) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Gap Analysis : Systematically review existing literature (e.g., Scopus, PubMed) to identify understudied mechanisms (e.g., epigenetic modulation) .

Methodological Best Practices

- Data Reporting : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including supplementary materials for large datasets .

- Structural Validation : Deposit crystallographic data (e.g., CCDC numbers) for novel this compound derivatives .

- Ethical Compliance : Follow institutional review protocols for preclinical studies, including ARRIVE guidelines for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.